1-Methyl-2-(oxolan-2-yl)-5,6-dihydro-4H-pyrimidine;hydrochloride 1-Methyl-2-(oxolan-2-yl)-5,6-dihydro-4H-pyrimidine;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2470435-60-8
VCID: VC4179199
InChI: InChI=1S/C9H16N2O.ClH/c1-11-6-3-5-10-9(11)8-4-2-7-12-8;/h8H,2-7H2,1H3;1H
SMILES: CN1CCCN=C1C2CCCO2.Cl
Molecular Formula: C9H17ClN2O
Molecular Weight: 204.7

1-Methyl-2-(oxolan-2-yl)-5,6-dihydro-4H-pyrimidine;hydrochloride

CAS No.: 2470435-60-8

Cat. No.: VC4179199

Molecular Formula: C9H17ClN2O

Molecular Weight: 204.7

* For research use only. Not for human or veterinary use.

1-Methyl-2-(oxolan-2-yl)-5,6-dihydro-4H-pyrimidine;hydrochloride - 2470435-60-8

Specification

CAS No. 2470435-60-8
Molecular Formula C9H17ClN2O
Molecular Weight 204.7
IUPAC Name 1-methyl-2-(oxolan-2-yl)-5,6-dihydro-4H-pyrimidine;hydrochloride
Standard InChI InChI=1S/C9H16N2O.ClH/c1-11-6-3-5-10-9(11)8-4-2-7-12-8;/h8H,2-7H2,1H3;1H
Standard InChI Key SYKSBFNOXZSBKG-UHFFFAOYSA-N
SMILES CN1CCCN=C1C2CCCO2.Cl

Introduction

"1-Methyl-2-(oxolan-2-yl)-5,6-dihydro-4H-pyrimidine;hydrochloride" is a chemical compound belonging to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds widely studied for their biological and pharmacological properties. This specific compound features a substituted pyrimidine ring with an oxolane (tetrahydrofuran) moiety and a methyl group, forming a hydrochloride salt.

Structural Features

The compound's structure is defined by:

  • Core Pyrimidine Ring: A six-membered heterocyclic ring containing two nitrogen atoms.

  • Substituents:

    • A methyl group at position 1.

    • An oxolane (tetrahydrofuran) moiety at position 2.

    • Saturated bonds at positions 5 and 6, making it a partially hydrogenated derivative.

  • Hydrochloride Salt: The compound exists as a hydrochloride, enhancing its solubility and stability in aqueous environments.

Synthesis

The synthesis of compounds like "1-Methyl-2-(oxolan-2-yl)-5,6-dihydro-4H-pyrimidine;hydrochloride" typically involves:

  • Cyclization Reactions: Formation of the pyrimidine ring through condensation of urea or guanidine derivatives with β-dicarbonyl compounds.

  • Selective Substitution: Introduction of the oxolane substituent via alkylation or nucleophilic substitution.

  • Salt Formation: Conversion to the hydrochloride salt by reaction with HCl gas or aqueous HCl.

Analytical Characterization

To confirm the structure and purity of this compound, the following analytical techniques are used:

  • NMR Spectroscopy:

    • Proton (1^1H-NMR) and Carbon (13^13C-NMR) spectra provide insights into the chemical environment of hydrogen and carbon atoms.

    • Characteristic signals for the methyl group, oxolane ring protons, and pyrimidine core can be observed.

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy:

    • Identifies functional groups such as C=N (pyrimidine), C-H (methyl), and C-O (oxolane).

  • Elemental Analysis:

    • Verifies the compound's empirical formula by determining carbon, hydrogen, nitrogen, and chlorine content.

Potential Applications

Based on its structure:

  • Pharmaceutical Research:

    • May act as a precursor for synthesizing bioactive molecules.

    • Could exhibit pharmacological properties such as enzyme inhibition or receptor binding.

  • Material Science:

    • The hydrochloride form might enhance its usability in ionic or water-based systems.

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